3-O-Benzyl Estradiol-d3
Description
Significance of Steroid Hormone Quantification in Biological Systems
Steroid hormones are a class of lipids that play a vital role in numerous physiological processes, including metabolism, inflammation, immune response, and the development of sexual characteristics. nih.govnih.gov They are synthesized from cholesterol primarily in the adrenal glands and gonads. nih.govmdpi.com The main classes of steroid hormones include glucocorticoids, mineralocorticoids, androgens, estrogens, and progestogens. nih.gov Accurate quantification of these hormones in biological matrices such as serum, plasma, tissue, and urine is essential for diagnosing and monitoring a variety of endocrine disorders and other diseases. mdpi.commdpi.comacs.orgfrontiersin.org For instance, measuring estradiol (B170435), the most potent natural estrogen, is critical for assessing ovarian function. nih.govresearchgate.net Similarly, monitoring steroid patterns can aid in the diagnosis of conditions like congenital adrenal hyperplasia and hormone-dependent cancers. frontiersin.orgsigmaaldrich.com
Advantages of Stable Isotope Labeling in Quantitative Chemical Biology
The use of stable isotope-labeled compounds as internal standards has become the gold standard in quantitative analysis, especially in mass spectrometry-based assays. nih.gov This technique, known as stable isotope dilution (SID), involves adding a known amount of a labeled version of the analyte to the sample at an early stage of the analytical workflow. wuxiapptec.combiopharmaservices.com
Minimization of Analytical and Technical Variation in Complex Matrices
Biological samples are inherently complex, and their analysis can be affected by various factors that introduce variability. scioninstruments.com The sample preparation process, which may include steps like extraction and derivatization, can lead to analyte loss. wuxiapptec.com Furthermore, instrumental factors such as injection volume inconsistencies and detector response drift can impact the final measurement. biopharmaservices.comchromforum.org By adding a stable isotope-labeled internal standard, which behaves chemically and physically almost identically to the unlabeled analyte, these variations can be effectively corrected. biopharmaservices.comscioninstruments.comuni-muenchen.de Since the analyte and the internal standard are affected similarly by these sources of error, the ratio of their signals provides a more accurate and precise measure of the analyte's concentration. wuxiapptec.comnumberanalytics.com
Enhanced Specificity and Accuracy in Mass Spectrometry-Based Assays
Mass spectrometry (MS) is a highly sensitive and selective technique for the quantification of small molecules. biopharmaservices.com When combined with stable isotope dilution, its accuracy is further enhanced. nih.gov Stable isotope-labeled internal standards are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). oup.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, even if they co-elute during chromatographic separation. uni-muenchen.de This is particularly crucial for overcoming matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. wuxiapptec.comuni-muenchen.de The use of a stable isotope-labeled internal standard ensures that any such effects are mirrored in the internal standard's signal, thus canceling them out when the ratio is calculated. uni-muenchen.de This results in highly specific and accurate measurements, even for low-concentration analytes in complex biological matrices. mdpi.comnih.gov
Contextualizing 3-O-Benzyl Estradiol-d3 within Labeled Estrogen Research
This compound is a deuterated form of 3-O-Benzyl Estradiol, which is a protected derivative of estradiol. lgcstandards.commedchemexpress.commedchemexpress.com The deuterium labeling makes it a valuable internal standard for the quantification of estradiol and its metabolites in various research applications. lumiprobe.comlumiprobe.commedchemexpress.eu The benzyl (B1604629) group at the 3-position serves as a protective group, which can be useful in certain synthetic and analytical strategies. academie-sciences.fr
In the broader context of labeled estrogen research, various deuterated and ¹³C-labeled estrogens are utilized as internal standards for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). lumiprobe.comlumiprobe.comnih.gov These labeled standards are crucial for the accurate measurement of endogenous estrogens, which often circulate at very low concentrations, particularly in men and postmenopausal women. frontiersin.orgcore.ac.uk The development of highly sensitive LC-MS/MS methods, in conjunction with stable isotope-labeled internal standards like this compound, has enabled researchers to achieve the low limits of detection required for clinical research and the study of hormone-related diseases. frontiersin.orgwaters.comnih.gov
The synthesis of such labeled compounds can be achieved through various methods, including microwave-assisted deuteration. researchgate.net The availability of these standards has significantly advanced the field of endocrinology by providing reliable tools for studying the complex roles of estrogens in health and disease. nih.gov
Properties
Molecular Formula |
C₂₅H₂₇D₃O₂ |
|---|---|
Molecular Weight |
365.52 |
Synonyms |
(17β)-3-(Phenylmethoxy)-estra-1,3,5(10)-trien-17-ol-d3; 3-(Benzyloxy)-estra-1,3,5(10)-trien-17β-ol-d3; BLE 99051-d3; Estradiol-d3 3-Benzyl Ether; |
Origin of Product |
United States |
Advanced Analytical Method Development and Validation Utilizing 3 O Benzyl Estradiol D3
Validation Parameters for Quantitative Assays
Linearity and Calibration Curve Performance
A fundamental aspect of any quantitative analytical method is the establishment of a linear relationship between the concentration of the analyte and the response of the analytical instrument. This relationship is depicted by a calibration curve. In methods utilizing 3-O-Benzyl Estradiol-d3 as an internal standard for the quantification of related estrogens, achieving excellent linearity is a critical performance metric.
Research has demonstrated that analytical methods for estrogens, including those that could employ this compound, consistently achieve high linearity. For instance, in the development of a reference measurement procedure for estradiol-17β in human serum using isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), excellent linearity was reported with correlation coefficients (r) for all linear regression lines ranging from 0.998 to 1.000. nih.gov Similarly, other studies validating methods for various estrogens have reported correlation coefficients (r²) greater than 0.99, indicating a strong linear relationship. semanticscholar.orgtandfonline.com
The construction of a calibration curve typically involves analyzing a series of standards of known concentrations. For example, a ten-point calibration curve for estrogens might range from 0.1 to 25 µg/L. usda.gov In another instance, calibration curves for estrogens in human serum were linear within a range of 12-10980 pg/mL with a regression coefficient (r²) of ≥ 0.9934. semanticscholar.org The use of a weighted linear regression, such as 1/x², is also a common practice to ensure accuracy across the entire concentration range. fda.gov
Table 1: Representative Linearity Data for Estrogen Analysis
| Analyte | Concentration Range | Correlation Coefficient (r or r²) | Reference |
| Estradiol-17β | Not Specified | 0.998 to 1.000 | nih.gov |
| Fifteen Estrogens | 12-10980 pg/mL | ≥ 0.9934 | semanticscholar.org |
| Various Estrogens | 10–5,000 ng/mL | > 0.99 | tandfonline.com |
| Estradiol (B170435) | 0.2-10311.6 pmol/L | Not Specified | nih.gov |
| Five Estrogens | Not Specified | 0.997 to 0.999 | sigmaaldrich.com |
| Estrone and Estradiol | 1.7-153 pmol/L (E2), 1.7-143 pmol/L (E1) | Not Specified | researchgate.net |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations
The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. researchgate.net The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. juniperpublishers.com These are often determined by analyzing the signal-to-noise ratio, with a ratio of 3:1 typically defining the LOD and 10:1 defining the LOQ. juniperpublishers.com
In the context of methods that would use this compound, the determination of LOD and LOQ for the target estrogens is crucial. For a reference measurement procedure for estradiol, the detection limit was found to be 0.6 pg of estradiol, which corresponds to a concentration of 1 ng/L, at a signal-to-noise ratio of approximately 3. nih.gov Another study established the LOQ for fifteen estrogen derivatives in human serum to be in the range of 5.3-71.1 pg/mL. semanticscholar.org
The sensitivity of these methods is often enhanced through techniques like derivatization. For example, derivatizing estradiol with dansyl chloride prior to LC-MS/MS analysis is a common practice. nih.gov
Table 2: LOD and LOQ Values from Various Estrogen Analysis Methods
| Analyte/Method | LOD | LOQ | Reference |
| Estradiol (Reference Method) | 0.6 pg (1 ng/L) | Not Specified | nih.gov |
| Fifteen Estrogen Derivatives | Not Specified | 5.3-71.1 pg/mL | semanticscholar.org |
| Estradiol (LC-MS/MS) | 2.8 pmol/L | 7.5 pmol/L | nih.gov |
| Estrone and Estradiol (Saliva) | Not Specified | 0.16 pg/ml (E2), 0.07 pg/ml (E1) | researchgate.net |
| Five Estrogens | 0.2-1.0 µg/mL | 0.6-3.1 µg/mL | sigmaaldrich.com |
| Estradiol (Immunoassay) | Not Specified | 2 pg/ml | nih.gov |
Assessment of Analytical Precision and Accuracy in Research Settings
Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions, while accuracy refers to the closeness of agreement between a test result and the accepted reference value. nih.gov Both are critical for the reliability of an analytical method. The use of an internal standard like this compound is instrumental in achieving high precision and accuracy.
In a study developing a reference measurement procedure for estradiol, excellent reproducibility was demonstrated with within-set coefficients of variation (CVs) ranging from 0.6% to 2.2% and between-set CVs ranging from 0.2% to 0.4%. nih.gov The accuracy of this method was confirmed by comparing results with certified reference materials and through recovery studies, with recoveries of added estradiol ranging from 100.7% to 101.8%. nih.gov
Other studies have reported similar high levels of precision and accuracy. For the analysis of fifteen estrogens in human serum, interday accuracies were between 91.7% and 109.6% with a precision of 2.7-12.6% relative standard deviation (RSD). semanticscholar.org Another method for three analytes showed intra- and interday precisions of less than 17.79% and accuracy ranging from 93.06% to 111.14%. tandfonline.com
Table 3: Precision and Accuracy Data from Estrogen Analysis Studies
| Study Focus | Precision (CV% or RSD%) | Accuracy (% Recovery or Bias) | Reference |
| Estradiol Reference Method | Within-set: 0.6-2.2%, Between-set: 0.2-0.4% | 100.7-101.8% Recovery | nih.gov |
| Fifteen Estrogens | Interday: 2.7-12.6% | Interday: 91.7-109.6% | semanticscholar.org |
| Three Analytes | Intra- and Interday: <17.79% | 93.06-111.14% | tandfonline.com |
| Estradiol (LC-MS/MS) | Intra-laboratory: 3.0-10.1% | Within 15% Bias | nih.gov |
| Estrone and Estradiol (Saliva) | <9.0% (E2), <7.8% (E1) | Not Specified | researchgate.net |
| Fulvestrant (related compound) | 0.53% to 4.74% | 97.67% to 102.93% | fda.gov |
Evaluation of Matrix Effects and Interferences
Matrix effects occur when components of a sample other than the analyte of interest alter the response of the analytical instrument, leading to either suppression or enhancement of the signal. usda.gov Evaluating and mitigating matrix effects is a critical step in method validation, especially for complex biological matrices like serum or plasma. The use of a stable isotope-labeled internal standard such as this compound is a primary strategy to compensate for these effects, as it is expected to behave similarly to the analyte during sample preparation and analysis. scispace.com
In the analysis of estrogens, matrix effects can be a significant challenge. usda.gov One study investigating matrix effects in the analysis of estrogens found that they were less than 12% for all analytes, which was low enough that matrix-matched calibration curves were not required. researchgate.net However, another study noted that for the analysis of estrogens in tissue samples, matrix effects are a critical consideration. usda.gov
The evaluation of matrix effects often involves comparing the response of an analyte in a pure solvent to its response in a sample matrix. usda.gov If significant matrix effects are present, various strategies can be employed to minimize their impact, such as more extensive sample cleanup, the use of matrix-matched calibrators, or standard addition methods. usda.gov
Table 4: Summary of Matrix Effect Evaluation in Estrogen Analysis
| Study Context | Matrix | Finding | Mitigation Strategy | Reference |
| Wastewater Analysis | Wastewater | <12% for all analytes | Matrix-matched calibration not needed | researchgate.net |
| Aquatic Invertebrate Tissue | Tissue | Matrix effects are a critical challenge | Not specified | usda.gov |
| Bioanalytical Methods | General | Ion suppression or enhancement | Use of internal standard | scispace.com |
| Fulvestrant Analysis | Plasma | Not specified | Not specified | fda.gov |
Applications in Biochemical and Metabolic Research Models
Tracing Metabolic Pathways of Endogenous Steroids in In Vitro Systems
In vitro systems, such as cell cultures and isolated enzymes, provide a controlled environment to study specific biochemical processes without the complexity of a whole organism. In this context, 3-O-Benzyl Estradiol-d3 serves as an invaluable tool for tracing the metabolic fate of estrogens.
Researchers use this compound as a starting substrate in cell culture models to meticulously track its conversion into various metabolites. Once introduced into the cellular environment, the compound is processed by cellular machinery, releasing estradiol-d3. This labeled estradiol (B170435) then enters the metabolic cascade. Scientists can monitor the formation of key downstream products, such as the hydroxylated catechol estrogens. researchgate.net For instance, studies focus on the balance between the formation of 2-hydroxyestrogens (2-OHEs), generally considered less active, and 4-hydroxyestrogens (4-OHEs), which can be oxidized to reactive quinones that may cause DNA damage. researchgate.net Using a deuterated substrate allows for precise quantification of these metabolic pathways via liquid chromatography-mass spectrometry (LC-MS/MS), clearly separating the experimentally introduced metabolites from the cell's own estrogen pool. researchgate.net
The metabolism of estradiol is governed by a series of specific enzymes. Isotopic tracers like this compound are essential for studying the kinetics of these enzymes. By incubating the labeled substrate with isolated enzymes, researchers can determine key parameters such as the rate of reaction and the enzyme's affinity for the substrate. The primary enzymes in estradiol metabolism include Cytochrome P450 (CYP) enzymes, which catalyze hydroxylation, and Catechol-O-methyltransferase (COMT), which methylates the resulting catechol estrogens as a detoxification step. researchgate.net
Table 1: Key Enzymes in Estradiol Metabolism Studied with Isotopic Tracers
| Enzyme | Family | Function | Relevance in Tracer Studies |
|---|---|---|---|
| CYP1A1 | Cytochrome P450 | Primarily catalyzes hydroxylation at the C2 position to form 2-hydroxyestrogens (2-OHEs). researchgate.net | Allows for measuring the rate and preference for the "safer" metabolic pathway. |
| CYP1B1 | Cytochrome P450 | Primarily catalyzes hydroxylation at the C4 position to form 4-hydroxyestrogens (4-OHEs). researchgate.net | Helps quantify the formation of potentially pro-carcinogenic metabolites. |
| COMT | Methyltransferase | Transfers a methyl group to 2-OHEs and 4-OHEs, inactivating them for excretion. researchgate.net | Used to assess the efficiency of this critical detoxification and conjugation step. |
Investigating Steroid Disposition in Pre-Clinical In Vivo Models
To understand how a compound behaves in a whole organism, researchers turn to pre-clinical in vivo models, primarily using animals. This compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of estrogens.
A key advantage of using a deuterated tracer is the ability to confidently identify metabolites in complex biological samples. researchgate.net The unique mass of the deuterium-labeled compounds makes them stand out in a mass spectrometer's output, allowing for the creation of a comprehensive metabolite profile. Studies in animal models, such as fish, have utilized d3- and d4-labeled estrogens to determine the types and quantities of various metabolites produced in different tissues. bac-lac.gc.ca This profiling is essential for understanding the full metabolic network of estrogens and how it may be altered by various factors.
Table 2: Common Classes of Estradiol Metabolites Identified Using Labeled Tracers
| Metabolite Class | Description | Analytical Method |
|---|---|---|
| Hydroxylated Estrogens | Estradiol with added -OH groups (e.g., 2-hydroxyestrone, 4-hydroxyestrone). researchgate.net | LC-MS/MS |
| Methylated Estrogens | Hydroxylated estrogens that have been inactivated by the addition of a methyl group via COMT. researchgate.net | LC-MS/MS |
| Glucuronide Conjugates | Estradiol or its metabolites attached to a glucuronic acid molecule to increase water solubility for excretion. researchgate.netndnr.com | LC-MS/MS |
| Sulfate (B86663) Conjugates | Estradiol or its metabolites attached to a sulfate group, another key pathway for excretion. researchgate.netndnr.com | LC-MS/MS |
Research on Estrogen Conjugation and Deconjugation Processes
Conjugation refers to the process of attaching a chemical group (like a glucuronide or sulfate) to a steroid, rendering it water-soluble and generally inactive, thereby facilitating its excretion. researchgate.netndnr.com Deconjugation is the reverse process, which can reactivate the hormone. Labeled estrogens are pivotal in studying the balance between these two processes. Research has shown that after estrogens are conjugated in the liver and excreted into the intestine via bile, gut bacteria can play a significant role. ndnr.com Certain bacteria produce enzymes like beta-glucuronidase, which can cleave off the glucuronide group, leading to the release of the active, unconjugated estrogen, which can then be reabsorbed. ndnr.com Studies using labeled estrogens have quantified this deconjugation, revealing that a substantial percentage of excreted estrogens can be reactivated in the gut, a process with significant implications for hormone balance. bac-lac.gc.candnr.com
Role in Mechanistic Investigations of Estrogen Action
Probing Estrogen Receptor Binding and Ligand-Receptor Interactions in Cellular Assays
The interaction between a ligand and the estrogen receptor (ER) is the initiating step for estrogenic activity. Understanding this binding is fundamental. While 3-O-Benzyl Estradiol-d3 itself is not expected to bind with high affinity to the ER due to the bulky benzyl (B1604629) group obstructing the essential 3-hydroxyl group, its utility in cellular assays is significant, primarily as an internal standard. nih.gov
In highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are used to quantify estrogen levels in cellular extracts and supernatants, deuterated steroids are the gold standard for internal standards. nih.gov The three deuterium (B1214612) atoms on this compound give it a distinct mass from its non-deuterated counterpart, allowing for precise quantification of endogenous or test estrogens without interfering with the measurement. nih.gov By ensuring accuracy in these measurements, the compound plays a crucial role in competitive binding assays and studies designed to determine the binding affinities of other potential ligands. nih.govnih.gov
Table 1: Application of Deuterated Steroids in Analytical Assays
| Assay Type | Role of Deuterated Compound | Purpose |
|---|---|---|
| LC-MS/MS Quantification | Internal Standard | Provides accurate and precise measurement of analyte concentration by correcting for sample loss during preparation and instrumental variability. |
Elucidation of Structure-Activity Relationships for Estradiol (B170435) Analogs
Structure-activity relationship (SAR) studies are essential for designing new drugs and understanding how molecular structure dictates biological function. nih.govresearchgate.net this compound is an important molecule in this context as it represents two key modifications to the estradiol scaffold.
First, the protection of the 3-hydroxyl group with a benzyl ether demonstrates a core SAR principle: an unhindered phenolic hydroxyl group at the C-3 position is critical for high-affinity binding to the estrogen receptor. nih.govresearchgate.net Studies on various analogs with substitutions at this position have consistently shown that bulky groups significantly reduce or abolish receptor binding and subsequent estrogenic activity. nih.gov Therefore, 3-O-Benzyl Estradiol serves as a model for a class of inactive or weakly active protected estrogens, helping to define the steric and electronic requirements of the receptor's ligand-binding pocket.
Second, while the deuterium substitution (d3) does not significantly alter the steric profile or binding affinity, it is a subtle structural change used to probe other aspects of a molecule's function, such as metabolic stability, as discussed in the context of kinetic isotope effects. medchemexpress.comnih.gov
Table 2: Structure-Activity Relationship (SAR) of Estradiol Analogs at C-3
| Modification at C-3 | Effect on Estrogen Receptor Binding | Consequence for Activity |
|---|---|---|
| Unmodified Hydroxyl (-OH) | High Affinity | Potent Estrogenic Activity |
| Benzyl Ether (-OCH₂C₆H₅) | Very Low/No Affinity | Inactive as an estrogen (may act as a pro-drug if metabolized) |
Assessment of Estrogenic Activity in In Vitro and Animal Models of Endocrine Disruption
Endocrine disrupting chemicals (EDCs) are exogenous substances that interfere with the endocrine system, many of which exert their effects by mimicking estrogens. nih.govnih.govmdpi.com Assessing the estrogenic activity of potential EDCs requires robust in vitro and animal models.
In these models, this compound can be used in several capacities. As a compound with its key binding group blocked, it can serve as a negative control to ensure that the observed effects of a test substance are genuinely mediated by the estrogen receptor. Furthermore, its deuterated nature makes it an excellent tracer for metabolic studies running in parallel with activity assays. nih.gov Researchers can use it to investigate whether a test EDC alters the normal metabolic pathways of estrogens, a common mechanism of endocrine disruption. researchgate.net For instance, if an EDC inhibits the enzymes that would typically remove the benzyl group, it could alter the pro-drug potential of compounds like 3-O-Benzyl Estradiol.
Applications in Studying Kinetic Isotope Effects to Understand Reaction Mechanisms
The most direct application of the deuterium labeling in this compound is in the study of kinetic isotope effects (KIE). nih.gov The KIE is a phenomenon where replacing an atom with its heavier isotope (like hydrogen with deuterium) can lead to a change in the rate of a chemical reaction. libretexts.org This occurs because the bond to the heavier isotope has a lower zero-point vibrational energy, making it stronger and more difficult to break.
This principle is widely used to determine the rate-limiting step of a reaction and to elucidate enzymatic mechanisms, particularly those involving cytochrome P450 enzymes, which are key to steroid metabolism. nih.govresearchgate.net If a C-H bond at one of the deuterated positions of this compound is broken during a rate-limiting metabolic step, the reaction will proceed more slowly than with the non-deuterated version. By comparing the metabolic rates of the deuterated and non-deuterated compounds, researchers can pinpoint sites of metabolic attack and understand the enzymatic mechanism in detail. libretexts.orgresearchgate.net This is crucial for predicting the metabolic fate and potential drug-drug interactions of new estradiol analogs.
Comparative Studies and Modifications of 3 O Benzyl Estradiol D3
Comparison of Analytical Performance with Other Labeled Estrogen Standards
In analytical chemistry, particularly in quantitative mass spectrometry, isotopically labeled internal standards are crucial for achieving precision and accuracy. clearsynth.com Deuterated standards like 3-O-Benzyl Estradiol-d3 are used to correct for variations in sample preparation and instrument response, ensuring reliable measurements of their non-labeled counterparts. clearsynth.com The performance of a labeled standard is evaluated based on parameters such as linearity, accuracy, precision, and the limits of quantitation (LOQ). acs.org
While direct analytical performance data for this compound is not extensively detailed in available research, studies on other labeled estrogens provide a framework for comparison. For instance, quantitative analysis of endogenous estrogens using various deuterium-labeled standards demonstrates excellent performance. acs.org In one such study, calibration curves were linear over a 1000-fold concentration range, with an LOQ of 8 pg/mL in serum. acs.org The accuracy, measured as percent recovery, ranged from 91% to 113%, showcasing the robustness of using such standards. acs.org
However, the use of deuterated standards is not without challenges. Potential issues include the loss of deuterium (B1214612) through exchange with protons, which can compromise accuracy. Therefore, the stability of the deuterium label in this compound is a critical aspect of its analytical performance. The choice of the internal standard can also be complex, as matrix effects in biological samples can sometimes affect the analyte and its labeled standard differently. nih.gov
Below is a table summarizing typical analytical performance metrics for labeled estrogen standards based on published research, which would be analogous to the validation parameters for this compound.
| Parameter | Typical Performance Metric | Reference |
|---|---|---|
| Lower Limit of Quantitation (LOQ) | 8 pg/mL in serum | acs.org |
| Linearity (Concentration Range) | 1000-fold | acs.org |
| Accuracy (% Recovery) | 91% - 113% | acs.org |
| Intra-batch Precision (% RSD) | 7% - 30% | acs.org |
| Inter-batch Precision (% RSD) | 8% - 29% | acs.org |
Research on Stability and Degradation of Benzyl-Protected Labeled Estrogens in Research Contexts
The stability of the 3-O-benzyl ether group in this compound is a key determinant of its utility in both analytical and synthetic contexts. Benzyl (B1604629) ethers are widely used as protecting groups for hydroxyl functions in organic synthesis because they are stable under a variety of reaction conditions but can be removed selectively. uwindsor.cauchicago.edu
The O-benzyl group is generally stable to many reagents and is far more resistant to acidic conditions than other common ether-based protecting groups like OTHP (tetrahydropyranyl ether). uwindsor.ca However, the benzyl ether linkage can be cleaved under specific conditions. The most common method for deprotection is palladium-catalyzed hydrogenation, which cleaves the carbon-oxygen bond to yield the free alcohol and toluene. organic-chemistry.org This method is gentle, but its compatibility is limited in molecules containing other reducible functional groups, such as alkenes or alkynes. uwindsor.ca
Alternative methods for cleaving benzyl ethers include the use of very strong acids, though this is limited to substrates that are not acid-sensitive. organic-chemistry.org Another approach involves Birch reduction conditions (sodium in liquid ammonia). uwindsor.ca Oxidative cleavage is also possible; for instance, substituted p-methoxybenzyl (PMB) ethers are readily cleaved by single electron oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) because the methoxy (B1213986) group helps to stabilize the resulting carbocation intermediate. uwindsor.caorganic-chemistry.org This provides a method for selective deprotection if both benzyl and PMB ethers are present in the same molecule. uwindsor.ca
The stability of the benzyl group is crucial for this compound when used as an intermediate. The protecting group must remain intact during synthetic modifications at other positions of the estradiol (B170435) molecule and then be removed efficiently at a later stage.
| Deprotection Method | Reagents and Conditions | Characteristics | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, in a solvent like ethanol | Very common and gentle method. Not suitable for molecules with other reducible groups (e.g., C=C bonds). | uwindsor.caorganic-chemistry.org |
| Birch Reduction | Na, NH₃ (liquid) | Less common method; useful when hydrogenation is not viable. | uwindsor.ca |
| Strong Acid Cleavage | Very strong acids (e.g., HBr) | Limited to acid-insensitive substrates. | organic-chemistry.org |
| Oxidative Cleavage (for substituted benzyls) | DDQ for p-methoxybenzyl (PMB) ethers | Allows for selective deprotection of PMB ethers in the presence of unsubstituted benzyl ethers. | organic-chemistry.org |
Derivatization for Specialized Research Applications (e.g., prodrug design, targeted delivery systems in experimental models)
This compound serves as a key starting material for the synthesis of various estradiol derivatives for specialized research. After removal of the benzyl protecting group, the exposed 3-hydroxyl group, along with other positions on the steroid nucleus, can be modified to create compounds for applications such as prodrug design or targeted delivery systems.
Derivatization is a common strategy to enhance the analytical detection of estrogens. For instance, reacting the hydroxyl group of estradiol with agents like dansyl chloride or 4-(dimethylamino)benzoyl chloride can introduce ionizable moieties, significantly improving detection limits in mass spectrometry. sigmaaldrich.com Another approach uses O-benzylhydroxylamine to derivatize keto-containing metabolites, enhancing their detection by LC-MS/MS. nih.gov
In the context of therapeutic research, the estradiol scaffold is used to design molecules that can be targeted to specific tissues or cells. The 3-O position is a common site for attaching linkers or other functional groups. For example, estradiol derivatives can be synthesized to act as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase. nih.gov These modifications are crucial for developing potential treatments for hormone-dependent diseases. However, it is noted that modifications at the 3-position can sometimes impair binding to the estrogen receptor, a factor that must be considered in the design of targeted therapies.
The synthesis of these derivatives often involves a multi-step process where a protected intermediate like 3-O-Benzyl Estradiol is essential. The benzyl group prevents the reactive 3-hydroxyl from interfering with modifications at other sites, such as the 17-position. Once the desired modifications are complete, the benzyl group is removed to yield the final active compound. nih.gov
Synthesis and Evaluation of Estradiol-Based Dimers and Hybrid Compounds
The estradiol scaffold is a versatile platform for constructing more complex molecules, such as dimers and hybrid compounds, which may exhibit novel biological activities. This compound can be a precursor in these synthetic pathways. After deprotection, the resulting estradiol can be used in dimerization reactions.
Estradiol dimers (EDs), where two estradiol units are connected by a linker, have shown significant anticancer activity. nih.gov This activity is often associated with the modulation of microtubule dynamics, leading to mitotic arrest in cancer cells, a mechanism distinct from the hormonal activity of monomeric estradiol. nih.gov In fact, dimerization often leads to a significant reduction in estrogenic activity, which can be advantageous for an antineoplastic drug. nih.gov
The synthesis of these dimers frequently employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." nih.gov In this process, an estradiol molecule functionalized with an alkyne group is reacted with a linker containing two azide (B81097) groups. This reaction efficiently creates a stable triazole bridge between the two steroid units.
Studies have shown that the nature of the linker connecting the two estradiol moieties plays a crucial role in the biological activity of the dimer. nih.gov Research on various EDs with different aromatic bridging units has revealed that some dimers exhibit potent cytotoxic effects on various cancer cell lines. nih.gov
| Compound | Linker Type | Reported Activity | Reference |
|---|---|---|---|
| Estradiol Dimer (ED) | Various linear and aromatic linkers | Anticancer activity by modulating microtubule dynamics and causing mitotic arrest. | nih.gov |
| ED3 and ED5 | Specific aromatic central rings | Demonstrated strong cytotoxic effects on various cancer cell lines. | nih.gov |
| Diaryl Ether Dimers | Diaryl ether bond at C-2 or C-4 | Synthesized via Ullmann condensation reaction, starting from protected bromoestradiol. | nih.gov |
Future Perspectives and Emerging Research Avenues
Advancements in High-Throughput Screening Methodologies
High-throughput screening (HTS) is essential for rapidly evaluating large numbers of chemicals for their potential to interact with biological systems, such as the endocrine system. The development of robust HTS platforms is crucial for identifying potential endocrine-disrupting compounds (EDCs). In this context, 3-O-Benzyl Estradiol-d3 serves as a critical tool.
Modern screening methods are moving towards more sensitive and specific techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net In these advanced HTS assays, deuterated steroids are indispensable as internal standards to ensure accuracy and precision, overcoming matrix effects and variations in instrument response. sigmaaldrich.com For instance, this compound could be employed in competitive binding assays to screen for compounds that interact with estrogen receptors or other steroid-binding proteins. Its distinct mass allows for precise differentiation from the non-labeled estradiol (B170435), facilitating accurate quantification in complex biological samples. The evolution of analytical techniques from immunoassays to LC-MS/MS has significantly improved the specificity and sensitivity of steroid hormone analysis, a trend that enhances the value of labeled compounds. nih.gov
Table 1: Comparison of Methodologies in Steroid Screening
| Feature | Immunoassay (e.g., ELISA) | High-Throughput LC-MS/MS |
|---|---|---|
| Principle | Antibody-antigen binding | Mass-to-charge ratio separation |
| Specificity | Prone to cross-reactivity with similar structures | High specificity for target analyte |
| Use of Labeled Compound | Competitive binding (radiolabeled or enzyme-labeled) | Internal standard for quantification (e.g., this compound) |
| Throughput | High | Moderate to High |
| Multiplexing | Limited | High (simultaneous analysis of multiple steroids) |
| Matrix Effect | Significant | Minimized by use of co-eluting stable isotope-labeled standards |
Integration with Multi-Omics Approaches in Steroid Research
The field of steroid research is increasingly integrating multi-omics approaches, such as metabolomics and lipidomics, to gain a comprehensive understanding of steroid pathways and their regulation. Stable isotope-labeled steroids are central to these methodologies, particularly in targeted and untargeted metabolomics analysis using LC-MS. sigmaaldrich.com
This compound can be utilized as a tracer in metabolic studies to track the biotransformation of estradiol. After administration and subsequent de-protection of the benzyl (B1604629) group in vivo, the deuterated estradiol core can be followed through various metabolic pathways. This allows researchers to identify and quantify downstream metabolites with high confidence, elucidating the complex network of steroid metabolism. The use of deuterated standards helps overcome analytical challenges like ion suppression, ensuring accurate quantification which is crucial for building reliable metabolic models. sigmaaldrich.com This approach provides a powerful tool for investigating how disease states or exposure to xenobiotics can alter steroidogenic pathways.
Development of Novel Labeled Analogs for Specific Research Questions
The synthesis of custom, stable isotope-labeled analogs of naturally occurring steroids is a key strategy for addressing specific and complex research questions. nih.gov While this compound is a deuterated version of a protected estradiol, future research could involve the development of novel analogs based on this structure to probe specific biological processes.
For example, incorporating additional isotopic labels (e.g., ¹³C) at different positions on the steroid backbone could enable sophisticated tracer studies to dissect competing metabolic pathways. Furthermore, the benzyl group could be replaced with a photoreactive group, transforming the molecule into a photoaffinity labeling probe. nih.gov Such a tool would allow researchers to covalently cross-link the steroid to its binding partners (e.g., receptors, enzymes) upon UV irradiation, enabling the identification and characterization of previously unknown steroid-binding proteins and their specific binding sites. nih.gov
Table 2: Potential Novel Analogs and Their Research Applications
| Novel Analog Type | Modification from this compound | Specific Research Application |
|---|---|---|
| Multi-Isotope Labeled | Addition of ¹³C labels to the steroid core | Differentiating multiple metabolic pathways simultaneously |
| Photoaffinity Probe | Replacement of benzyl group with a photoreactive moiety | Identifying novel steroid-binding proteins and mapping binding sites nih.gov |
| Site-Specific Deuteration | Moving deuterium (B1214612) atoms to a site of metabolic hydroxylation | Investigating kinetic isotope effects to elucidate enzyme mechanisms |
| Functionalized Linker | Replacing benzyl group with a linker for conjugation | Creating targeted drug delivery systems or probes for imaging |
Broader Impact on Biochemical Research Beyond Standard Quantification
The utility of deuterated steroids like this compound extends beyond their role as simple internal standards for accurate measurement. The presence of deuterium atoms can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).
By strategically placing deuterium atoms at sites of enzymatic modification (e.g., hydroxylation), researchers can use compounds like modified versions of Estradiol-d3 to study the mechanisms of steroid-metabolizing enzymes, such as cytochrome P450s. A change in the rate of metabolism compared to the non-deuterated version can provide valuable insights into the rate-limiting steps of the enzymatic reaction. This application offers a sophisticated method for probing enzyme function and has implications for drug design and understanding drug-hormone interactions. Furthermore, the use of stable isotope-labeled compounds is fundamental in doping control analysis, where they help distinguish between endogenous and exogenous steroids. rsc.orgnih.gov
Q & A
Basic Research Questions
Q. How can researchers ensure accurate quantification of 3-O-Benzyl Estradiol-d3 in biological matrices using mass spectrometry?
- Methodological Answer : Utilize High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) and deuterated internal standards (e.g., Estradiol-D3) to correct for matrix effects and ionization variability. Calibration curves should span the expected concentration range (e.g., 10.0–10,000 pg/mL), with validation parameters including precision, accuracy, and limit of quantification (LOQ). For plasma samples, employ protein precipitation followed by solid-phase extraction (SPE) to isolate the analyte . For GC/MS analysis, optimize acquisition time windows (e.g., 3.6–4.3 minutes) to align with retention profiles .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adopt OSHA-compliant practices, including:
- Engineering controls : Use fume hoods and ensure adequate ventilation to minimize inhalation exposure .
- Personal protective equipment (PPE) : Wear impervious gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Waste disposal : Avoid drainage contamination; collect spills with inert absorbents and dispose as hazardous waste .
- Reproductive toxicity mitigation : Implement strict handling protocols for carcinogenic (GHS08) and reproductive toxicants (H360), including restricted access for pregnant researchers .
Q. What synthetic strategies are employed to introduce deuterium atoms at specific positions in 3-O-Benzyl Estradiol derivatives?
- Methodological Answer : Deuterium incorporation typically involves isotopic exchange reactions or catalytic deuteration using deuterated reagents (e.g., D₂ gas with palladium catalysts). For 3-O-benzyl-protected derivatives, preserve the benzyl ether group during synthesis to maintain structural integrity. Post-synthesis, validate deuteration efficiency via NMR or high-resolution MS .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antiproliferative effects of this compound analogs in hormone-independent cancer models?
- Methodological Answer :
- Cell models : Use ERα-negative breast cancer lines (e.g., MDA-MB-231) to assess hormone-independent activity.
- Assays : Conduct MTT or SRB assays to measure IC₅₀ values. For mechanistic insights, combine flow cytometry (to detect sub-G1 populations indicative of apoptosis) with wound-healing and Boyden chamber assays to quantify anti-migratory effects .
- Controls : Compare analogs to taxanes (e.g., paclitaxel) to benchmark microtubule-stabilizing effects .
Q. What methodological approaches resolve contradictions between observed estrogenic activity and antitumor efficacy in 3-O-Benzyl Estradiol derivatives?
- Methodological Answer :
- Receptor activity assays : Employ T47D-KBluc cells with luciferase reporters to quantify ERα activation. Test compounds at sub-cytotoxic concentrations (e.g., ≤1 µM) to distinguish receptor-mediated vs. off-target effects .
- Gene expression profiling : Use qPCR or RNA-seq to assess estrogen-responsive genes (e.g., GREB1, PGR) alongside apoptosis markers (e.g., BAX, BCL2) .
- Dose-response stratification : Identify concentrations where antiproliferative effects dominate over estrogenic activity (e.g., >10 µM) .
Q. Which advanced techniques characterize the microtubule-stabilizing properties of this compound analogs?
- Methodological Answer :
- In vitro tubulin polymerization : Monitor turbidity changes at 350 nm over time using purified tubulin. Compare kinetics to paclitaxel .
- Immunofluorescence microscopy : Visualize microtubule bundling in treated cells using α-tubulin antibodies and confocal imaging.
- Molecular docking : Model interactions between analogs and the taxane-binding site on β-tubulin to predict stabilization mechanisms .
Q. How should researchers optimize extraction protocols for this compound in complex biological samples to minimize matrix interference?
- Methodological Answer :
- Sample preparation : For plasma, use methanol-acetonitrile (1:1) for protein precipitation, followed by SPE with C18 cartridges.
- Internal standards : Spike with Estradiol-D3 to normalize recovery rates (e.g., 100 fg internal standard per sample) .
- Method validation : Assess matrix effects via post-column infusion and quantify ion suppression/enhancement using stable isotope-labeled analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
